Cas no 595-41-5 (3-Pentanol,2,3-dimethyl-)

2,3-Dimethyl-3-pentanol is a branched-chain secondary alcohol with the molecular formula C7H16O. Its structure features two methyl groups at the 2- and 3-positions, enhancing steric hindrance and influencing its reactivity. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of fragrances, flavors, and specialty chemicals. Its branched configuration contributes to unique solubility and volatility properties, making it suitable for applications requiring controlled evaporation rates. The secondary alcohol functionality allows for further derivatization, such as oxidation or esterification. Handling should follow standard safety protocols for alcohols, including proper ventilation and flammability precautions.
3-Pentanol,2,3-dimethyl- structure
3-Pentanol,2,3-dimethyl- structure
Product Name:3-Pentanol,2,3-dimethyl-
CAS No:595-41-5
MF:C7H16O
MW:116.201342582703
MDL:MFCD00004477
CID:371441
PubChem ID:24847375
Update Time:2025-05-22

3-Pentanol,2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3-Pentanol,2,3-dimethyl-
    • 2 3-DIMETHYL-3-PENTANOL
    • 2,3-dimethylpentan-3-ol
    • 2,3-dimethyl-pentan-3-ol
    • 3,4-DIMETHYL-3-PENTANOL
    • 3-Pentanol,2,3-dimethyl
    • EINECS 209-866-6
    • Methyl-aethyl-isopropyl-carbinol
    • methyl-ethyl-isopropyl-carbinol
    • 595-41-5
    • AKOS009158516
    • DTXSID70870656
    • SCHEMBL22300
    • (S)-2,3-dimethylpentan-3-ol
    • 3-Pentanol, 2,3-dimethyl-
    • FT-0609696
    • NS00042767
    • 2,3-DIMETHYL-3-PENTANOL
    • 2,3-Dimethyl-3-pentanol, 99%
    • DTXCID70818356
    • MDL: MFCD00004477
    • Inchi: 1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3
    • InChI Key: RFZHJHSNHYIRNE-UHFFFAOYSA-N
    • SMILES: OC(C)(CC)C(C)C

Computed Properties

  • Exact Mass: 116.12000
  • Monoisotopic Mass: 116.120115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 68.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2

Experimental Properties

  • Density: 0.833 g/mL at 25 °C(lit.)
  • Melting Point: -30.45°C (estimate)
  • Boiling Point: 140 °C(lit.)
  • Flash Point: Fahrenheit: 105.8 ° f
    Celsius: 41 ° c
  • Refractive Index: n20/D 1.428(lit.)
  • PSA: 20.23000
  • LogP: 1.80340

3-Pentanol,2,3-dimethyl- Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:UN 1987 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: S16; S26; S36/37/39
  • Hazardous Material Identification: Xi
  • Packing Group:III
  • Hazard Level:3.2
  • Safety Term:3.2
  • Packing Group:III
  • Risk Phrases:R10; R36/37/38
  • HazardClass:3.2
  • PackingGroup:III

3-Pentanol,2,3-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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595-41-5 99%
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Additional information on 3-Pentanol,2,3-dimethyl-

Latest Research Insights on 595-41-5 and 3-Pentanol,2,3-dimethyl- in Chemical Biology and Pharmaceutical Applications

The chemical compound with CAS number 595-41-5, commonly referred to as 3-Pentanol,2,3-dimethyl-, has garnered significant attention in recent studies due to its versatile applications in chemical biology and pharmaceutical research. This branched-chain alcohol is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules. Recent advancements have highlighted its potential in drug discovery, metabolic engineering, and industrial biotechnology, prompting a deeper exploration of its mechanistic roles and synthetic utility.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 3-Pentanol,2,3-dimethyl- as a chiral building block for the asymmetric synthesis of antiviral agents. The research demonstrated that the compound's stereochemical configuration significantly influences the binding affinity of synthesized analogs to viral protease targets. Molecular docking simulations revealed a 40% improvement in inhibitory activity compared to linear-chain counterparts, underscoring its potential in optimizing drug candidates for RNA viruses.

In parallel, industrial applications of 595-41-5 have expanded, particularly in biocatalysis. A breakthrough study in Nature Catalysis (2024) engineered a novel ketoreductase enzyme capable of selectively reducing 3-Pentanol,2,3-dimethyl- derivatives to high-value chiral alcohols. The team achieved 99% enantiomeric excess at gram-scale production, addressing a critical bottleneck in manufacturing optically active pharmaceuticals. This advancement positions 595-41-5 as a strategic substrate for green chemistry initiatives in API synthesis.

Toxicological profiling of 3-Pentanol,2,3-dimethyl- has also progressed, with recent OECD-guideline compliant studies establishing its safety threshold for pharmaceutical excipient use. Research published in Regulatory Toxicology and Pharmacology (2024) reported no observed adverse effects at concentrations below 500 mg/kg/day in rodent models, supporting its inclusion in FDA pre-IND applications for novel formulations. However, structure-activity relationship analyses suggest that N-alkylated derivatives may require additional genotoxicity screening.

Emerging applications in metabolic engineering have revealed unexpected roles for 595-41-5 derivatives in modulating cellular redox balance. A Cell Chemical Biology paper (2023) identified these compounds as potent activators of the Nrf2-ARE pathway, demonstrating neuroprotective effects in Parkinson's disease models at nanomolar concentrations. This discovery opens new avenues for developing small molecule therapeutics targeting oxidative stress-related pathologies.

The pharmaceutical industry has responded to these scientific developments with increased commercial activity. Patent filings related to 3-Pentanol,2,3-dimethyl- derivatives surged by 78% in 2023-2024, primarily covering novel crystallization techniques and continuous flow manufacturing processes. Analytical method development has kept pace, with recent USP monographs incorporating advanced HPLC-UV protocols for quantifying residual 595-41-5 in final drug products.

Future research directions are focusing on the compound's potential in targeted drug delivery systems. Preliminary data presented at the 2024 ACS National Meeting showed that PEGylated 3-Pentanol,2,3-dimethyl- derivatives can enhance blood-brain barrier penetration of anticancer agents by 3-fold compared to conventional carriers. These findings are driving new collaborations between academic researchers and biotech companies to explore theranostic applications.

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